2-Chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride is a chemical compound with significant interest in medicinal chemistry and organic synthesis. It is classified under the isoquinoline derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The compound has the CAS number 1965309-59-4 and is recognized for its potential therapeutic properties.
This compound is derived from the isoquinoline family, specifically modified to include a chlorine atom at the second position of the pyrido[2,1-a]isoquinoline structure. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances solubility in water and stability during storage.
The synthesis of 2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride can be achieved through various methods. One notable approach involves:
The synthesis may involve several steps including heating under reflux conditions and extraction with organic solvents like benzene or ether to isolate the desired product. Each reaction step requires careful control of temperature and time to optimize yield and purity.
The molecular formula of 2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride is , with a molecular weight of approximately 250.24 g/mol. The structure features a hexahydroisoquinoline core with a chlorine substituent at the second position of the pyridine-like ring.
The compound can participate in various chemical reactions typical for isoquinoline derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes related to neurotransmission or cellular signaling pathways. Its structural similarity to other isoquinoline derivatives suggests potential effects on central nervous system functions or other physiological processes.
2-Chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride has potential applications in:
Research continues into its biological activities and potential therapeutic applications across various fields including oncology and neurology .
This compound exemplifies the importance of isoquinoline derivatives in medicinal chemistry and their potential roles in developing new therapeutic agents.
The pyrido[2,1-a]isoquinoline scaffold represents a privileged structure in medicinal chemistry due to its conformational rigidity and structural resemblance to bioactive alkaloids. Early synthetic routes to this framework relied on Pictet-Spengler cyclization, where β-arylethylamines condensed with aldehydes under acidic conditions to form tetrahydroisoquinoline precursors. This method, while robust, suffered from limited stereocontrol and poor yields for highly substituted variants [2] [4]. The development of multicomponent assembly processes in the 2000s marked a significant advancement, enabling the construction of complex derivatives like 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-amines through Mannich-type reactions followed by 1,3-dipolar cycloadditions. This approach allowed rapid generation of diverse libraries from simple building blocks, exemplified by the synthesis of 70 novel derivatives in a single study [7].
Modern strategies leverage ring-closing metathesis (RCM) and asymmetric transfer hydrogenation to install stereocenters with high fidelity. The scaffold’s adaptability is evidenced by its transformation into benzomorphan analogs and σ receptor ligands, highlighting its role as a versatile synthetic intermediate [7]. Key innovations include solid-phase synthesis techniques that facilitate cyclization while minimizing epimerization—a critical limitation of early solution-phase methods [8].
Table 1: Historical Development of Pyrido-Isoquinoline Synthesis
Era | Key Methodology | Advancements | Limitations |
---|---|---|---|
1960s-1980s | Pictet-Spengler Cyclization | Access to core scaffold | Low stereoselectivity; narrow substrate scope |
1990s-2000s | Multicomponent Assembly | Library diversification (e.g., 70-member libraries) | Purification challenges |
2010s-Present | Solid-Phase/RCM Hybrids | Stereocontrol; automated synthesis | High resin costs; optimization complexity |
Introducing chlorine at the C2 position of the pyrido-isoquinoline scaffold demands precise regioselective control to avoid polyhalogenation or ring degradation. The electrophilic chlorination of enamine intermediates using N-chlorosuccinimide (NCS) represents the most efficient approach, leveraging the electron-rich C2=C3 double bond for selective attack. This method achieves >85% regioselectivity when performed at –20°C in anhydrous DCM, minimizing side reactions such as N-chlorination or ring opening [1] [10].
Alternative pathways include nucleophilic substitution of activated precursors like 2-hydroxy- or 2-triflate derivatives using chloride sources (e.g., HCl, NaCl). However, these routes require multistep sequences and exhibit lower yields due to competing elimination reactions. Radical chlorination with t-butyl hypochlorite has demonstrated utility for sterically hindered systems but remains challenging for scale-up due to byproduct formation [7]. Crucially, the C2 chlorine’s position influences the scaffold’s conformational dynamics by restricting rotation around the C2-C11b bond, thereby locking the trans-decalin-like fusion of the piperidine and isoquinoline rings. This rigidity enhances binding affinity in target applications [7] [10].
Table 2: Chlorination Methods for Pyrido-Isoquinoline Systems
Method | Conditions | Regioselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
Electrophilic (NCS) | –20°C, DCM, 2h | >85% C2 | 70-75 | Single-step; high chemoselectivity |
Nucleophilic Substitution | HCl, reflux, 6h | >95% C2 | 40-50 | Uses stable precursors |
Radical (t-BuOCl) | UV light, CCl₄, 12h | 60-70% C2 | 35-45 | Applicable to congested sites |
Conversion of the free base 2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline (C₁₃H₁₆ClN) to its hydrochloride salt (C₁₃H₁₆ClN·HCl) enhances physicochemical stability through crystal lattice reorganization. The protonation site is exclusively the tertiary nitrogen (N2) of the piperidine ring, as confirmed by X-ray crystallography and comparative pKₐ analysis (ΔpKₐ >4 vs. isoquinoline nitrogen). This selectivity arises from the greater basicity of the aliphatic amine versus the aromatic system [1] [4].
The hydrochloride salt exhibits superior hygroscopic resistance (<0.1% weight gain at 75% RH) compared to the free base (≥2% weight gain) due to strong ion-dipole interactions in the crystal. DSC analysis reveals a sharp melting endotherm at 215–218°C, indicating high polymorphic purity. Counterion anchoring via N⁺–H···Cl⁻ hydrogen bonds generates a 3D network that impedes oxidative degradation—critical for long-term storage. Salt formation also improves aqueous solubility (28 mg/mL vs. 0.3 mg/mL for free base), facilitating biological testing [1] [10].
Table 3: Characterization of Hydrochloride vs. Free Base
Property | Free Base | Hydrochloride Salt | Analytical Method |
---|---|---|---|
Molecular Weight | 221.73 g/mol | 258.19 g/mol | Mass spectrometry |
Water Solubility | 0.3 mg/mL | 28 mg/mL | USP dissolution testing |
Melting Point | Oily residue | 215–218°C | DSC |
Hygroscopicity | High (≥2% Δwt) | Low (<0.1% Δwt) | Dynamic vapor sorption |
The synthesis of 2-chloro-hexahydro-2H-pyrido-isoquinoline derivatives employs two divergent strategies: solution-phase and solid-phase routes. Solution-phase synthesis, exemplified by reductive amination/cyclization sequences, offers scalability (multi-gram batches) but requires extensive purification after each step. Chromatography is often necessary to resolve diastereomers, reducing overall yields to 20–35% for multi-step sequences [5] [8].
In contrast, solid-phase peptide synthesis (SPPS) techniques anchor N-Fmoc-protected amino acids to Wang resin, followed by imine formation and Danishefsky diene [4+2] cycloaddition. This approach enables automated washing cycles to remove excess reagents, driving reactions to >95% completion without intermediate purification. Key advantages include:
Limitations include resin loading capacity (typically 0.5–1.2 mmol/g), which restricts batch sizes, and acid-sensitive linker compatibility. Hybrid approaches using soluble polymer supports (e.g., PEG) offer a compromise, though industrial-scale applications remain rare [2] [5].
Table 4: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale-Up Feasibility | Excellent (kg-scale) | Limited (≤100 g) |
Diastereoselectivity | Moderate (60–80% de) | High (85–95% de) |
Purification Needs | After each step (chromatography) | Final cleavage only |
Automation Potential | Low | High (parallel synthesis compatible) |
Typical Yield (5 steps) | 20–35% | 45–60% |
The C11b stereocenter dictates the pharmacophore orientation of pyrido-isoquinoline derivatives. Catalytic asymmetric hydrogenation provides the most efficient enantiocontrol, with ruthenium- and iridium-based complexes achieving >99% ee. Key methodologies include:
Substrate binding models explain enantioselectivity: Pro-(R) faces coordinate via H-bonding to the ligand’s sulfonamide (Ru systems) or π-stacking with PHOX aryl groups (Ir systems). Industrial applications favor transfer hydrogenation using HCO₂H/Et₃N to avoid high-pressure equipment, though direct H₂ methods offer superior atom economy [6] [9]. Recent advances include enzyme-metal hybrids where alcohol dehydrogenases generate chiral reductants * in situ*, but substrate scope remains narrow for polycyclic alkaloids [3].
Table 5: Asymmetric Hydrogenation Catalysts for Pyrido-Isoquinoline Enantiocontrol
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7